molecular formula C20H21N7O B2933132 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396846-17-5

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2933132
CAS RN: 1396846-17-5
M. Wt: 375.436
InChI Key: FMXFXBBEYYTFAE-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea” is a piperazine-based derivative . It is a metabolite of buspirone . It is also found in Mirtazapine .


Synthesis Analysis

The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which are similar to the compound , has been achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “1- (2-Pyrimidyl)piperazine” has a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .

Scientific Research Applications

Oncology

In the field of oncology, this compound shows promise due to its structural similarity to known therapeutic agents like Imatinib . Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia. The presence of the pyridin-2-yl and piperazin-1-yl groups in the compound suggests potential for the development of new anticancer drugs that could inhibit tyrosine kinases with high specificity.

Pharmacology

Pharmacologically, the compound could serve as a lead structure for the development of new drugs. Its complex molecular structure, which includes multiple rings and functional groups, allows for a high degree of interaction with biological targets. This could be particularly useful in the design of drugs with multiple modes of action or those targeting multifunctional proteins .

Biochemistry

Biochemically, the compound’s ability to form H-bonded chains through its amide, amine, and pyrimidine groups can be exploited. This property could be useful in studying protein-ligand interactions, where the compound could act as a ligand mimicking the structure of substrates or inhibitors .

Molecular Biology

In molecular biology, the compound could be used as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis . This application is crucial for understanding peptide structures and functions, as well as for the development of peptide-based therapeutics.

Medicinal Chemistry

The compound’s structure is conducive to modifications that can lead to the synthesis of a wide range of derivatives with potential medicinal properties. For instance, its pyrimidine ring is a common feature in many pharmaceuticals, and modifications to this core can produce compounds with varied biological activities .

Structural Biology

In structural biology, the compound’s ability to realize different conformations could be utilized in crystallography studies to understand the flexibility and conformational changes of molecules. This is important for drug design, as it helps predict how a drug will interact with its target .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, the compound “1- (2-Pyrimidyl)piperazine” has been classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of similar compounds include the synthesis of novel derivatives and evaluation of their biological activities such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

properties

IUPAC Name

1-phenyl-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c28-20(24-16-6-2-1-3-7-16)25-17-14-22-19(23-15-17)27-12-10-26(11-13-27)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFXBBEYYTFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

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